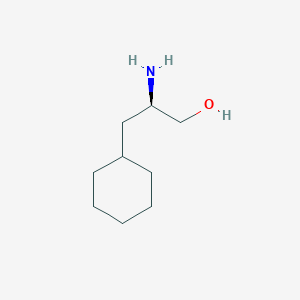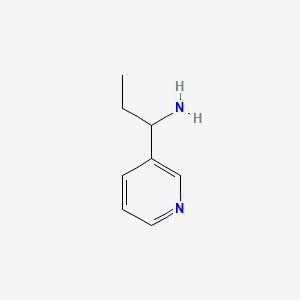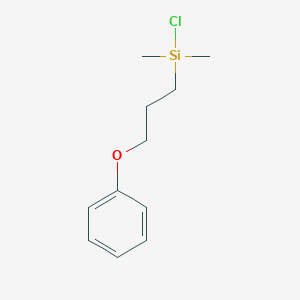
3-(Quinolin-6-yl)propanal
Übersicht
Beschreibung
“3-(Quinolin-6-yl)propanal” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 . The compound is also known as 6-Quinolinepropanal and 3-(6-Quinolyl)propanal .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “3-(Quinolin-6-yl)propanal” consists of a quinoline ring attached to a propanal group . The quinoline ring is a bicyclic compound containing a benzene ring fused with a pyridine ring .Physical And Chemical Properties Analysis
The boiling point of “3-(Quinolin-6-yl)propanal” is predicted to be 328.4±17.0 °C, and its density is predicted to be 1.133±0.06 g/cm3 . The pKa value is predicted to be 5.05±0.10 .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Derivatives of quinoline, such as certain 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. These compounds have shown potential as lead compounds for the development of anticancer drugs due to their significant inhibitory effects on non-small cell lung cancers and breast cancers. One compound, in particular, exhibited higher activity than the positive control, topotecan, in inhibiting the growth of specific cancer cell lines, indicating its potential for further development as an anticancer agent (Tseng et al., 2013).
Corrosion Inhibition
Quinoxaline-based propanone derivatives have been explored as inhibitors of mild steel corrosion in hydrochloric acid environments. These compounds effectively reduce the corrosion rate, acting as mixed-type inhibitors and suggesting their application in corrosion protection technologies (Olasunkanmi & Ebenso, 2019).
HIV-1 Replication Inhibition
2-(Quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors, blocking multiple steps of HIV-1 integration. These compounds disrupt integrase interactions with viral DNA and its cellular cofactor, exhibiting a cooperative inhibition of HIV-1 replication. This multifunctional mechanism of action positions these derivatives as promising candidates for antiretroviral therapy development (Kessl et al., 2012).
Pesticidal Activities
New quinoxaline derivatives have been synthesized and shown to possess various pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This highlights the potential of quinoline derivatives in the development of new pesticides and pharmaceuticals targeting a range of agricultural pests and diseases (Liu et al., 2020).
Eigenschaften
IUPAC Name |
3-quinolin-6-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNVCWYUWVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCC=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629006 | |
| Record name | 3-(Quinolin-6-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-yl)propanal | |
CAS RN |
476660-18-1 | |
| Record name | 3-(Quinolin-6-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

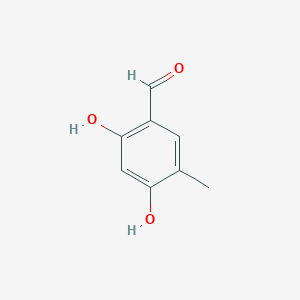
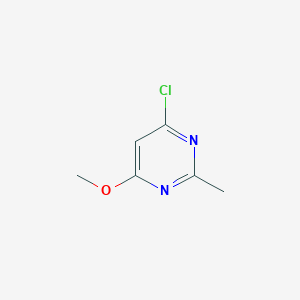

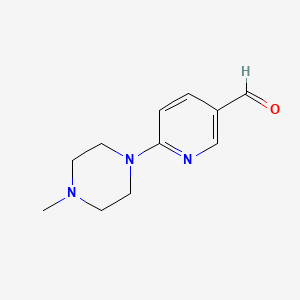
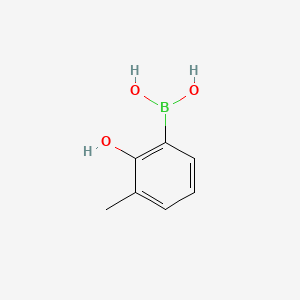

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)
